5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the 5-position, a naphthyl group at the 2-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the stereospecific preparation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of α-haloketones with formamide, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow conditions allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted naphthyl oxazole derivatives.
Scientific Research Applications
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the naphthyl group enhances its ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-13(15(17)18)16-14(19-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
TXOWCZXHLMEIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
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